molecular formula C2H6Cl2Si<br>(CH3)2SiCl2<br>C2H6Cl2Si B041323 Dichlorodimethylsilane CAS No. 75-78-5

Dichlorodimethylsilane

Cat. No. B041323
Key on ui cas rn: 75-78-5
M. Wt: 129.06 g/mol
InChI Key: LIKFHECYJZWXFJ-UHFFFAOYSA-N
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Patent
US05623022

Procedure details

In a 500 ml glass reactor, 4.3 g (33 mmole) of 2-methylindene was dissolved in 80 ml of tetrahydrofuran, to which 21 ml of 1.6M n-butyllithium in hexane was slowly added under cooling. After the mixture was stirred at room tempearture for 1 hour, it was cooled again, and 2.1 g of dimethyldichlorosilane was added dropwise. After the mixture was stirred at room temperature for 12 hours, 50 ml of water was added, and the organic phase was separated and dried to give 3.5 g of dimethylbis(2-methylindenyl)silane.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH2:3][C:4]2[C:9]([CH:10]=1)=[CH:8][CH:7]=[CH:6][CH:5]=2.[CH3:11][Si:12]([CH3:15])(Cl)Cl.O>O1CCCC1.C([Li])CCC.CCCCCC>[CH3:11][Si:12]([CH3:15])([CH:10]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[C:2]1[CH3:1])[CH:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH:10]=[C:2]1[CH3:1]

Inputs

Step One
Name
Quantity
4.3 g
Type
reactant
Smiles
CC=1CC2=CC=CC=C2C1
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
21 mL
Type
solvent
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
2.1 g
Type
reactant
Smiles
C[Si](Cl)(Cl)C
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After the mixture was stirred at room tempearture for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added
TEMPERATURE
Type
TEMPERATURE
Details
under cooling
TEMPERATURE
Type
TEMPERATURE
Details
it was cooled again
STIRRING
Type
STIRRING
Details
After the mixture was stirred at room temperature for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C[Si](C1C(=CC2=CC=CC=C12)C)(C1C(=CC2=CC=CC=C12)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: CALCULATEDPERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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